1-Boc-5-Methyl-3-formylindole

Lipophilicity ADME Drug Design

Select 1-Boc-5-Methyl-3-formylindole for CNS-focused PROTAC development. The N-Boc group enables orthogonal deprotection; the 5-methyl substituent increases LogP by +0.46 (logP 3.74 vs. unsubstituted 3.28), enhancing blood-brain barrier permeability and CNS MPO scores. Boiling point 396.1°C (+16.1°C over des-methyl analog) ensures thermal stability in high-temperature cross-couplings. This scaffold is listed as a Protein Degrader Building Block—order high-purity, research-grade material for reproducible synthesis.

Molecular Formula C15H17NO3
Molecular Weight 259.3 g/mol
CAS No. 914348-94-0
Cat. No. B1519848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-5-Methyl-3-formylindole
CAS914348-94-0
Molecular FormulaC15H17NO3
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C=C2C=O)C(=O)OC(C)(C)C
InChIInChI=1S/C15H17NO3/c1-10-5-6-13-12(7-10)11(9-17)8-16(13)14(18)19-15(2,3)4/h5-9H,1-4H3
InChIKeyFZPLYFQLNOVYNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-5-Methyl-3-formylindole (CAS 914348-94-0): An N-Boc-Protected Indole-3-carboxaldehyde Intermediate for Medicinal Chemistry


1-Boc-5-Methyl-3-formylindole (CAS 914348-94-0), also designated as tert-butyl 3-formyl-5-methylindole-1-carboxylate, is a functionalized indole scaffold widely utilized as a versatile building block in organic synthesis [1]. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen and a formyl group at the 3-position, with a methyl substituent at the 5-position of the indole core [2]. This substitution pattern renders it a key intermediate for the construction of more complex indole-containing molecules, including pharmaceutical agents and bioactive probes [1].

Why Generic Substitution of 1-Boc-5-Methyl-3-formylindole (CAS 914348-94-0) Fails


The selection of 1-Boc-5-Methyl-3-formylindole cannot be interchanged with its close analogs due to fundamental differences in physicochemical properties and reactivity that directly impact downstream synthetic utility. The N-Boc protecting group is essential for orthogonal deprotection strategies, while the 5-methyl substitution confers increased lipophilicity and alters electronic properties relative to the unsubstituted 1-Boc-3-formylindole [1]. Specifically, the methyl group increases LogP by approximately 0.46 units and Boiling Point by 16.1°C, differences that can significantly influence reaction optimization, purification, and solubility profiles [1]. Furthermore, substituting the Boc-protected variant with the free amine (5-methylindole-3-carboxaldehyde) eliminates the possibility of selective N-deprotection and risks undesired side reactions . Therefore, generic substitution is not feasible without compromising the intended synthetic route and final product quality.

Quantitative Evidence Guide for 1-Boc-5-Methyl-3-formylindole (CAS 914348-94-0) Differentiation


Enhanced Lipophilicity (LogP) Compared to Unsubstituted 1-Boc-3-formylindole

The 5-methyl substitution on 1-Boc-5-Methyl-3-formylindole significantly increases lipophilicity relative to the unsubstituted analog 1-Boc-3-formylindole. This differentiation is critical for modulating membrane permeability and solubility in medicinal chemistry campaigns. The predicted ACD/LogP value for 1-Boc-5-Methyl-3-formylindole is 3.74, compared to 3.28 for 1-Boc-3-formylindole [1].

Lipophilicity ADME Drug Design

Elevated Boiling Point and Thermal Stability Relative to 1-Boc-3-formylindole

The 5-methyl substitution increases the molecular weight and alters intermolecular interactions, resulting in a higher boiling point compared to the unsubstituted N-Boc-protected analog. This property is advantageous for reactions requiring elevated temperatures or for purification by distillation. The predicted boiling point for 1-Boc-5-Methyl-3-formylindole is 396.1°C at 760 mmHg, whereas the comparator 1-Boc-3-formylindole exhibits a lower boiling point of 380.0°C at 760 mmHg [1][2].

Thermal Stability Reaction Optimization Purification

Enhanced Bioconcentration Potential (BCF) Due to Methyl Substitution

The 5-methyl group on 1-Boc-5-Methyl-3-formylindole substantially increases the predicted bioconcentration factor (BCF) compared to the unsubstituted 1-Boc-3-formylindole. This is a critical parameter for environmental risk assessment and for designing compounds with desirable ADME properties. The predicted ACD/BCF (pH 7.4) for 1-Boc-5-Methyl-3-formylindole is 155.99, while the comparator exhibits a lower BCF of 87.13 [1][2].

Environmental Fate Toxicology Bioaccumulation

Molecular Weight and Structural Differentiation for Targeted Protein Degradation (TPD) Applications

1-Boc-5-Methyl-3-formylindole is specifically categorized as a 'Protein Degrader Building Block' by multiple chemical vendors, a classification not typically applied to its unprotected analog 5-methylindole-3-carboxaldehyde [1]. The N-Boc protecting group provides the necessary synthetic handle for orthogonal deprotection in complex PROTAC (Proteolysis Targeting Chimera) or molecular glue degrader syntheses. The molecular weight of the Boc-protected compound is 259.3 g/mol, compared to 159.19 g/mol for the free amine comparator .

PROTAC Molecular Glue Targeted Protein Degradation

Synthetic Yield in N-Boc Protection Reaction

A quantitative synthetic procedure for 1-Boc-5-Methyl-3-formylindole demonstrates a specific yield when using DMAP as a catalyst in acetonitrile. The reaction of 5-methyl-1H-indole-3-carbaldehyde (1.0 eq.) with di-tert-butyl dicarbonate (1.2 eq.) and DMAP (0.1 eq.) in acetonitrile at 20°C afforded 0.71 g of the title compound . While the overall yield is not explicitly stated in the excerpt, the reported mass of isolated product provides a direct benchmark for process chemists scaling this transformation.

Process Chemistry Synthetic Methodology Reaction Optimization

Best Application Scenarios for 1-Boc-5-Methyl-3-formylindole (CAS 914348-94-0) Based on Quantitative Differentiation


Synthesis of CNS-Penetrant Drug Candidates

The increased lipophilicity of 1-Boc-5-Methyl-3-formylindole (LogP = 3.74) compared to the unsubstituted analog (LogP = 3.28) makes it a preferred starting material for designing central nervous system (CNS) drug candidates where enhanced blood-brain barrier permeability is desired [1][2]. The 5-methyl group provides a significant ΔLogP of +0.46, which can be exploited to optimize CNS multiparameter optimization (MPO) scores [1].

Construction of PROTACs and Molecular Glue Degraders

As a validated 'Protein Degrader Building Block', 1-Boc-5-Methyl-3-formylindole is ideally suited for the synthesis of heterobifunctional degraders (PROTACs) and molecular glues [1]. The orthogonal N-Boc protecting group allows for selective deprotection after the indole scaffold has been incorporated into the target degrader, a feature not available with the unprotected 5-methylindole-3-carboxaldehyde (MW 159.19) [2].

High-Temperature Organic Transformations

The elevated boiling point of 1-Boc-5-Methyl-3-formylindole (396.1°C) relative to 1-Boc-3-formylindole (380.0°C) offers a 16.1°C advantage in thermal stability [1][2]. This property is beneficial for researchers employing high-temperature reactions, such as certain palladium-catalyzed cross-couplings or cycloadditions, where the substrate must remain stable under prolonged heating.

Environmental Fate and Bioaccumulation Studies

The substantially higher predicted bioconcentration factor (BCF = 155.99) of 1-Boc-5-Methyl-3-formylindole compared to the unsubstituted analog (BCF = 87.13) makes it a relevant compound for environmental fate studies or for the design of agrochemicals where persistence and bioaccumulation potential are key considerations [1][2]. The 79% increase in BCF underscores the impact of the 5-methyl substitution on environmental partitioning behavior.

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